5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one, commonly known as carmoterol, is a long-acting beta-2 adrenergic receptor agonist. It is primarily investigated for its therapeutic potential in treating chronic obstructive pulmonary disease (COPD), asthma, and chronic bronchitis. The compound is characterized by a complex molecular structure that includes a quinoline core and a methoxyphenyl side chain, contributing to its pharmacological properties .
Source: The compound has been synthesized in various research laboratories, with significant studies published in scientific journals detailing its synthesis and biological effects. Notably, it serves as a model compound for studying beta-2 adrenergic receptor agonists and their interactions with bronchial muscle and myocardial tissues .
Classification: Carmoterol is classified as a beta-2 adrenergic receptor agonist, which means it selectively binds to beta-2 receptors found in the smooth muscle of the airways, leading to bronchodilation. This classification places it within the broader category of sympathomimetic drugs used in respiratory therapy.
The synthesis of 5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one typically involves several key steps:
The industrial production of carmoterol requires optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity. This optimization is crucial for scaling up synthesis for pharmaceutical applications .
The molecular formula of carmoterol is , with a molecular weight of 368.4 g/mol. Its structure features:
Key structural identifiers include:
The compound exhibits chirality with two chiral centers contributing to its pharmacological activity.
Carmoterol participates in several chemical reactions:
Common reagents used in these reactions include:
Carmoterol exerts its pharmacological effects by selectively binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon binding, it activates adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP leads to relaxation of bronchial smooth muscle and improved airflow, thereby alleviating symptoms associated with respiratory conditions such as asthma and COPD .
Carmoterol is typically presented as a white crystalline solid with the following properties:
Key chemical properties include:
This solubility profile affects its bioavailability and formulation in pharmaceutical preparations.
Carmoterol has several scientific and medical applications:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9